molecular formula C16H39NO2Si2 B2682808 Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine CAS No. 169527-49-5

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine

Cat. No. B2682808
CAS RN: 169527-49-5
M. Wt: 333.663
InChI Key: OQOWEVQDYYJEQB-UHFFFAOYSA-N
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Description

“Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine” is a chemical compound with the empirical formula C16H39O2N1Si2 . It has a molecular weight of 333.66 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of dichlorodimethylsilane with a pentane solution of tert-butyl lithium under nitrogen and stirring . The reaction is maintained at 0°C for 1.5 hours before being heated to 25°C and continued for 48 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3 . This compound contains a total of 59 bonds, including 20 non-H bonds, 10 rotatable bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a storage temperature of 2-8°C . It is soluble in most organic solvents and is typically used in CH2Cl2, THF, and DMF .

Scientific Research Applications

Biomedical Applications

Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine, as part of Poly(amido-amine)s (PAAs), is utilized in various biomedical applications. PAAs are synthetic tert-amino polymers with a broad range of structures suitable for material and biomedical uses. These polymers are notable for their solubility in various polar solvents and biodegradability. They have been applied in areas such as heavy-metal-ion complexation, heparin neutralization, and development as non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).

Catalytic Applications

The compound also finds use in catalytic applications. For instance, derivatives of this compound have been explored in the asymmetric hydrogenation of functionalized alkenes, demonstrating high enantioselectivities and catalytic activities in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Chemical Synthesis and Structure

In chemical synthesis, the metalation reactions involving this compound are significant. These reactions lead to various compounds with potential applications in material science and catalysis. For example, the lithiation of 2-(aminomethyl)pyridine followed by reaction with ClSiMe2tBu results in the formation of interesting compounds with specific crystalline structures (Westerhausen et al., 2001).

Polymer Synthesis

Additionally, this compound is involved in the synthesis of polymers. For instance, it has been used in the synthesis of ortho-linked aromatic polyimides, which are noncrystalline and exhibit excellent solubility and high thermal stability (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H39NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14-19-21(9,10)16(4,5)6/h17H,11-14H2,1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOWEVQDYYJEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39NO2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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